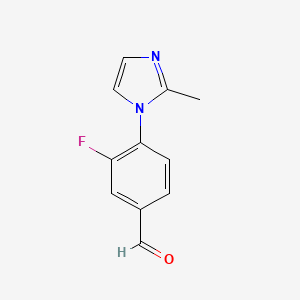

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde

説明

特性

分子式 |

C11H9FN2O |

|---|---|

分子量 |

204.20 g/mol |

IUPAC名 |

3-fluoro-4-(2-methylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |

InChIキー |

PUBSBZLJHQNMMT-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)C=O)F |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Functionalization of the benzaldehyde ring with a fluorine atom at the 3-position.

- Nucleophilic substitution or coupling of the 4-position with a 2-methylimidazole moiety.

The reaction conditions must be carefully optimized to achieve high yields and purity, typically involving controlled temperatures, appropriate solvents, and catalysts or reagents that facilitate selective substitution.

Aldol Condensation and Imidazole Coupling

One reported method involves an aldol condensation between a substituted benzaldehyde and an imidazole derivative, followed by purification steps to isolate the target compound. This method is noted for its efficiency in introducing the imidazole ring while preserving the aldehyde functionality and fluorine substitution.

| Parameter | Typical Conditions |

|---|---|

| Temperature | Ambient to 80 °C |

| Solvent | Polar aprotic solvents (e.g., DMF) |

| Reaction Time | Several hours to overnight |

| Purification | Chromatography, recrystallization |

Halogenation and Nucleophilic Substitution Route

Another approach involves the chlorination or halogenation of a suitable benzaldehyde precursor, followed by nucleophilic substitution with 2-methylimidazole. This method often uses thionyl chloride or other chlorinating agents to activate the aromatic ring for substitution.

- Chlorination: Treatment of the benzaldehyde derivative with thionyl chloride or phosphorus oxychloride at 20–80 °C in an inert solvent such as dimethylformamide.

- Imidazole substitution: Reaction of the chlorinated intermediate with 2-methyl-1H-imidazole to substitute the chlorine with the imidazole group.

- Purification: Isolation by crystallization or chromatography.

This method allows for selective introduction of the imidazole group at the 4-position while maintaining the fluorine atom at the 3-position.

Analytical Confirmation and Purity Assessment

After synthesis, the compound's structure and purity are typically confirmed by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H, ^13C, and ^19F NMR to confirm the presence of fluorine and imidazole substituents.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Mass Spectrometry (MS): To confirm molecular weight.

- Melting Point Determination: To verify compound identity and purity.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Aldol Condensation + Imidazole Coupling | Substituted benzaldehyde, imidazole derivative, polar aprotic solvent, mild heating | Straightforward, good selectivity | Requires careful control of conditions |

| Halogenation + Nucleophilic Substitution | Thionyl chloride or POCl3, inert solvent, 20–80 °C, then 2-methylimidazole | High regioselectivity, scalable | Use of corrosive reagents, multiple steps |

| Microwave-Assisted Synthesis | Microwave reactor, elevated temperature and pressure | Rapid reaction, improved yield | Equipment requirement, optimization needed |

化学反応の分析

Types of Reactions

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

Oxidation: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzoic acid.

Reduction: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to specific targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their function .

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects

- Fluorine vs. In contrast, the methoxy group in 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is electron-donating, which may stabilize the aromatic ring but reduce aldehyde reactivity .

- The 4-methylimidazole in 937400-07-2 may offer a different spatial arrangement for binding or catalysis .

Physicochemical Properties

- Solubility : The fluorine substituent may reduce solubility in polar solvents compared to the methoxy analog.

生物活性

3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1021241-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

- Molecular Formula : C10H8FN2O

- Molecular Weight : 204.20 g/mol

- Purity : 98%

- InChI Key : PUBSBZLJHQNMMT-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with imidazole and aldehyde functionalities exhibit significant antimicrobial properties. A study evaluated various derivatives of imidazole, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.004 |

| Pseudomonas aeruginosa | 0.013 |

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. In vitro studies have shown that imidazole derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. Specifically, the compound demonstrated an IC50 value of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it has been identified as a potential inhibitor of lipoxygenase, an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance inhibitory potency.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized a series of imidazole derivatives, including this compound, and evaluated their antimicrobial efficacy. The study reported significant activity against both bacterial and fungal strains, with the compound showing inhibition zones ranging from 18 mm to 24 mm depending on the microorganism tested .

Anticancer Activity Assessment

Another study focused on the anticancer properties of imidazole derivatives highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells. The findings indicated that the presence of the imidazole ring was crucial for enhancing cytotoxic effects against cancer cell lines .

Q & A

Q. What are the key synthetic routes for preparing 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Coupling of a fluorinated nitroaniline derivative with 2-methylimidazole under reducing conditions (e.g., Pd/C with H₂) to introduce the imidazole moiety .

- Step 2 : Oxidation of the resulting amine intermediate to the aldehyde using oxidizing agents like MnO₂ or Swern conditions .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for imidazole coupling), and catalyst selection (e.g., Pd-based catalysts for nitro group reduction) are critical for achieving >80% yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and imidazole/aromatic carbons (δ 120–150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 204.0699 (calculated for C₁₁H₉FN₂O) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>99%) using a C18 column and acetonitrile/water gradient .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at room temperature for 1–2 weeks in airtight, light-protected vials.

- Long-term : Storage at 2–8°C in desiccated environments prevents aldehyde oxidation and imidazole ring hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on reactivity?

- DFT Calculations : Use B3LYP/6-31G* to model frontier molecular orbitals (FMOs). The electron-withdrawing fluorine and aldehyde groups lower the LUMO energy, enhancing electrophilicity at the aldehyde position .

- Substituent Analysis : Compare with analogs (e.g., 3-fluoro-5-(1H-imidazol-1-yl)benzaldehyde) to quantify how methyl groups on the imidazole alter charge distribution .

Q. What experimental strategies resolve contradictions in reported reaction pathways for imidazole-aldehyde derivatives?

- Byproduct Analysis : Use GC-MS to detect intermediates (e.g., styrene oxide vs. benzaldehyde in oxidation reactions) and adjust catalysts (e.g., Ce-MOFs for selective epoxidation) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., imidazole coupling vs. nitro reduction) .

Q. How can bioactivity assays differentiate between antimicrobial and anticancer mechanisms of action?

- In Vitro Testing :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with non-fluorinated analogs to isolate fluorine’s role in cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。